Unverified In Silico and Class-Level Inferences for Potential Applications
A direct, quantitative comparison of 6-(3-Aminopiperidin-1-yl)nicotinonitrile against a close structural analog is not available in the scientific literature. Information is limited to: (1) Vendor claims that the compound is an 'Alogliptin intermediate' and may be useful in kinase research , (2) General activity of the 3-aminopiperidine class as DPP-4 inhibitors (e.g., IC50 values in the low nanomolar range for optimized leads) , and (3) The nicotinonitrile scaffold's known activity as a kinase inhibitor motif . These are class-level inferences and do not constitute product-specific, comparative evidence.
| Evidence Dimension | Biological target affinity |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | Optimized 3-aminopiperidine DPP-4 inhibitors (IC50 < 10 nM) |
| Quantified Difference | N/A |
| Conditions | Various biochemical assays for DPP-4, kinases |
Why This Matters
Without product-specific data, procurement is based on its potential as a synthetic intermediate or as a member of a known bioactive class, not on proven, differentiated performance.
- [1] Cox JM, et al. Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorg Med Chem Lett. 2007 Aug 15;17(16):4579-83. View Source
- [2] US Patent 8,709,771 B2. Tricyclic protein kinase inhibitors. View Source
